molecular formula C11H13ClO3 B2600461 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol CAS No. 2411241-52-4

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol

Cat. No.: B2600461
CAS No.: 2411241-52-4
M. Wt: 228.67
InChI Key: FFTAXMNKHMXFJY-UHFFFAOYSA-N
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Description

“2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol” is a chemical compound with the CAS number 104857-48-9 . It has a molecular weight of 194.22700 and a molecular formula of C11H14O3 .


Synthesis Analysis

The synthesis of this compound involves the use of 4-(oxiran-2-ylmethoxy)-9H-carbazole and p-amino acetophenone as starting materials . The synthesis of chalcone was done by a base catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The oxirane ring is attached to a phenyl ring via a methoxy group .


Chemical Reactions Analysis

Due to the intrinsic reactivity of the epoxide ring, epoxides like “this compound” are valuable intermediates in the production of high added-value chemicals like pharmaceuticals . They readily react with halides, carbon, nitrogen, oxygen, or sulfur nucleophiles .


Physical and Chemical Properties Analysis

This compound has a density of 1.184g/cm3, a boiling point of 338.569ºC at 760 mmHg, and a flash point of 158.561ºC . Its exact mass is 194.09400, and it has a LogP value of 0.99900 .

Properties

IUPAC Name

2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-10-5-8(3-4-13)1-2-11(10)15-7-9-6-14-9/h1-2,5,9,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTAXMNKHMXFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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